

4-Methyl-1H-pyrrole-2-carboxylic acid CAS number and molecular weight.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B098881

[Get Quote](#)

Technical Guide: 4-Methyl-1H-pyrrole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Methyl-1H-pyrrole-2-carboxylic acid**, including its chemical properties, synthesis, and known biological significance.

Core Compound Information

CAS Number: 18711-59-6[\[1\]](#)[\[2\]](#)

Molecular Weight: 125.13 g/mol [\[1\]](#)[\[2\]](#)

Physicochemical Properties

Property	Value	Source
Molecular Formula	C6H7NO2	[1] [2]
Melting Point	200-205°C	ChemicalBook
Boiling Point	326.3±22.0 °C (Predicted)	ChemicalBook
pKa	Data not available	
Solubility	Data not available	

Synthesis and Experimental Protocols

While a detailed, publicly available, step-by-step protocol for the synthesis of **4-Methyl-1H-pyrrole-2-carboxylic acid** is not readily found in the literature, a multi-step synthesis has been referenced.[\[1\]](#) A general and widely used method for the synthesis of pyrrole-2-carboxylic acid derivatives is through the acylation of a pyrrole precursor followed by hydrolysis. Below is a representative experimental protocol for the synthesis of a related compound, ethyl pyrrole-2-carboxylate, which can be adapted for the synthesis of **4-Methyl-1H-pyrrole-2-carboxylic acid** by starting with 3-methylpyrrole.

Representative Synthesis: Acylation of Pyrrole and Esterification

This two-step protocol describes the synthesis of ethyl pyrrole-2-carboxylate from pyrrole.

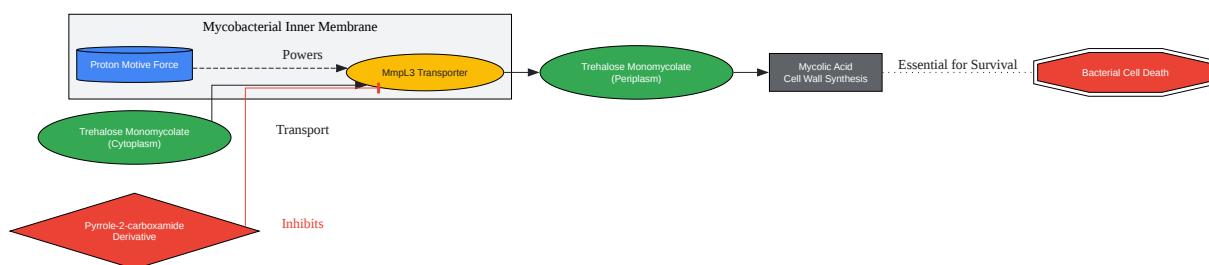
Step 1: Synthesis of 2-Pyrrolyl trichloromethyl ketone[\[3\]](#)

- A solution of 225 g (1.23 moles) of trichloroacetyl chloride in 200 ml of anhydrous diethyl ether is prepared in a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
- While stirring, a solution of 77 g (1.2 moles) of freshly distilled pyrrole in 640 ml of anhydrous ether is added over 3 hours. The reaction is exothermic, causing the mixture to reflux.
- After the addition is complete, the mixture is stirred for an additional hour.

- A solution of 100 g (0.724 mole) of potassium carbonate in 300 ml of water is then slowly added.
- The layers are separated, and the organic phase is dried with magnesium sulfate and then treated with activated carbon.
- The solvent is removed by distillation, and the residue is dissolved in hexane.
- The product is crystallized by cooling on ice, collected by filtration, and washed with cold hexane to yield 2-pyrrolyl trichloromethyl ketone.

Step 2: Synthesis of Ethyl pyrrole-2-carboxylate[3]

- In a 1-liter, three-necked, round-bottomed flask, 1.0 g (0.44 g-atom) of sodium is dissolved in 300 ml of anhydrous ethanol.
- 75 g (0.35 mole) of 2-pyrrolyl trichloromethyl ketone is added portionwise over 10 minutes.
- The solution is stirred for 30 minutes after the addition is complete.
- The mixture is then concentrated to dryness using a rotary evaporator.
- The residue is partitioned between ether and 3 N hydrochloric acid.
- The ether layer is separated, washed with saturated sodium hydrogen carbonate solution, dried with magnesium sulfate, and concentrated.
- The final product, ethyl pyrrole-2-carboxylate, is obtained by fractionation at reduced pressure.

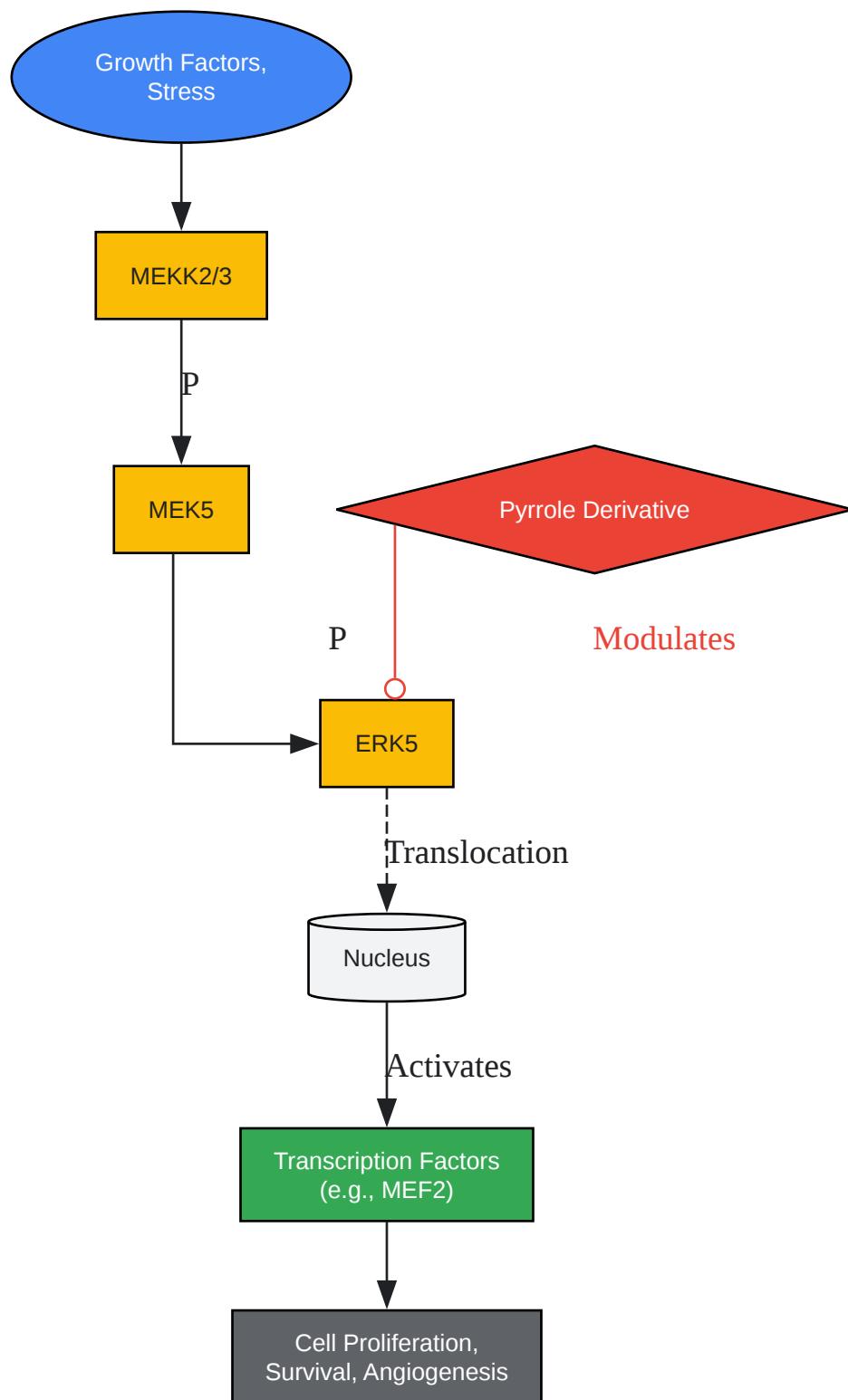

To obtain **4-Methyl-1H-pyrrole-2-carboxylic acid**, this ester would then undergo hydrolysis.

Biological Significance and Applications

Derivatives of pyrrole-2-carboxylic acid have shown significant biological activity, making them of great interest in drug development.

Antimycobacterial Activity: MmpL3 Inhibition

Pyrrole-2-carboxamide derivatives have been identified as potent inhibitors of the *Mycobacterium tuberculosis* protein MmpL3. MmpL3 is an essential inner membrane transporter responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall.[4][5] Inhibition of MmpL3 disrupts the formation of the outer membrane, leading to bacterial cell death.[6][7] The mechanism of some MmpL3 inhibitors is believed to involve the dissipation of the transmembrane electrochemical proton gradient.[4][5]



[Click to download full resolution via product page](#)

Mechanism of MmpL3 Inhibition by Pyrrole Derivatives.

Anticancer Potential: ERK5 Signaling Pathway

The Extracellular signal-regulated kinase 5 (ERK5) pathway is a member of the mitogen-activated protein kinase (MAPK) family and is implicated in cell proliferation, survival, and angiogenesis.[8] This pathway can be activated by various stimuli, including growth factors and cellular stress.[8][9] Some pyrrole derivatives have been investigated as potential modulators of this pathway. The ERK5 signaling cascade involves a three-tiered activation of kinases: MEKK2/3, MEK5, and finally ERK5, which can then translocate to the nucleus and activate transcription factors.[10][11]

[Click to download full resolution via product page](#)

Generalized ERK5 Signaling Pathway and Potential Modulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methylpyrrole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 4-methyl-1H-pyrrole-2-carboxylic acid | C6H7NO2 | CID 14643173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Novel insights into the mechanism of inhibition of MmpL3, a target of multiple pharmacophores in *Mycobacterium tuberculosis* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]
- 7. pnas.org [pnas.org]
- 8. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- To cite this document: BenchChem. [4-Methyl-1H-pyrrole-2-carboxylic acid CAS number and molecular weight.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098881#4-methyl-1h-pyrrole-2-carboxylic-acid-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com